

# Part 1: Chemical Identity & Strategic Context

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Prop-2-ynoxybutanal

CAS No.: 524067-81-0

Cat. No.: B3017465

[Get Quote](#)

### 1.1 Compound Identification

- Chemical Name: 4-(prop-2-yn-1-yloxy)butanal[1]
- Synonyms: 4-Propargyloxybutanal; 4-(2-Propynyloxy)butyraldehyde
- Molecular Formula: C

H

O

[1]

- Molecular Weight: 126.15 g/mol
- PubChem CID: 85829006
- CAS Number: Not broadly indexed (Treat as Novel Chemical Entity)

1.2 Application Context In drug discovery, **4-prop-2-ynoxybutanal** serves as a bifunctional "click" linker. The aldehyde moiety allows for site-specific conjugation to amines (via reductive amination) or hydrazides, while the terminal alkyne (propargyl group) acts as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Warning: As a research intermediate with no standardized commercial SDS, this document synthesizes safety protocols based on Structure-Activity Relationships (SAR), analyzing the hazards of its constituent functional groups: aliphatic aldehydes, ethers, and terminal alkynes.

## Part 2: Hazard Identification (Predictive GHS)

2.1 Classification Logic (The "Why") This compound combines the reactivity of an aldehyde with the potential instability of a propargyl ether.

Hazard Class	Category (Predicted)	Mechanistic Justification
Acute Toxicity (Oral)	Category 4	Analogous to propargyl alcohol derivatives; metabolic cleavage may release toxic propargyl species.
Skin/Eye Irritation	Category 2/2A	Aldehydes are potent electrophiles capable of Schiff base formation with tissue proteins, causing irritation.
Skin Sensitization	Category 1	Aldehydes are established sensitizers (haptens) that can trigger allergic contact dermatitis.
Flammable Liquid	Category 4	Estimated Flash Point >60°C but <93°C based on molecular weight and oxygen content.
Reactivity Hazard	Type B	Terminal Alkyne: Risk of explosive acetylide formation with Cu/Ag. Ether: Potential peroxide former.[2]

2.2 Signal Word:WARNING

2.3 Hazard Statements (H-Codes)

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.[3]
- EUH019: May form explosive peroxides.

## Part 3: Stability, Reactivity & Handling Protocols

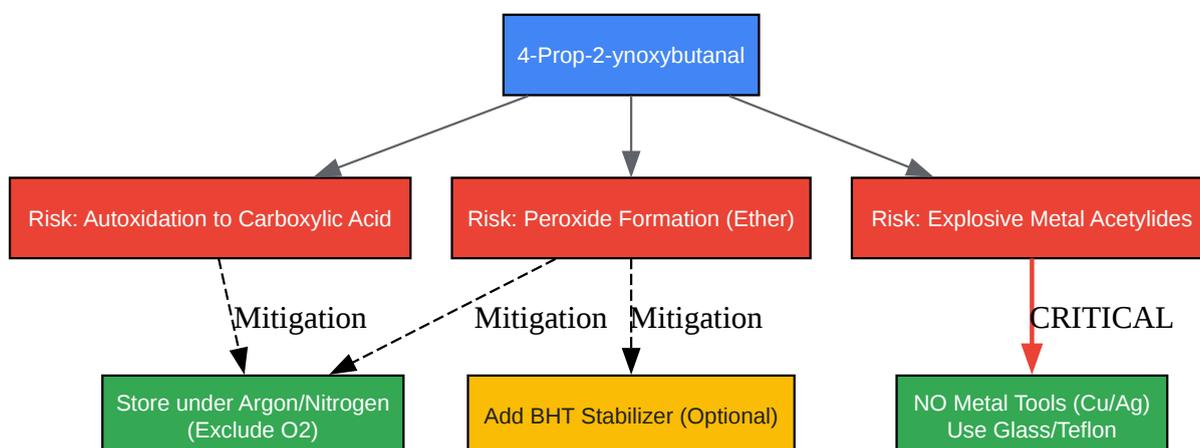
3.1 The Stability Matrix The safety of this molecule relies on preventing three specific degradation pathways:

- Aerobic Oxidation: The aldehyde proton is highly susceptible to autoxidation, forming 4-prop-2-ynoxybutanoic acid.
- Polymerization: Aldehydes can trimerize or polymerize under acidic/basic conditions.
- Peroxidation: The methylene protons adjacent to the ether oxygen (propargylic position) are prone to radical abstraction, leading to peroxide formation.

### 3.2 Handling "Golden Rules"

- Atmosphere: Always handle under positive pressure of dry Nitrogen or Argon.
- Tools: NEVER use metal spatulas (specifically Copper, Silver, or Brass) to handle the neat liquid. Trace metal contact with the terminal alkyne can generate explosive metal acetylides. Use glass, Teflon, or ceramic tools only.
- Temperature: Store at -20°C. Bring to room temperature in a desiccator before opening to prevent water condensation (which accelerates hydrate formation).

### 3.3 DOT Visualization: Reactivity & Storage Logic



[Click to download full resolution via product page](#)

Figure 1: Reactivity profile and required mitigation strategies. Note the critical prohibition of metal tools.

## Part 4: Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying toxic impurities that may be present in the final product.

4.1 Likely Synthetic Route The most robust synthesis involves the mono-propargylation of a diol followed by oxidation.

- Step 1: Nucleophilic Substitution
  - Reagents: 1,4-Butanediol + Propargyl Bromide + NaH.
  - Intermediate: 4-(prop-2-yn-1-yloxy)butan-1-ol.
  - Safety Note: Propargyl bromide is a lachrymator and highly toxic. Trace amounts may remain.
- Step 2: Swern Oxidation (or PCC/DMP)
  - Reagents: Oxalyl chloride/DMSO or Dess-Martin Periodinane.

- Product: 4-(prop-2-yn-1-yloxy)butanal.[1]
- Impurity Risk:[3][4] Residual DMSO (skin penetrant) or Chromium (if PCC used).

#### 4.2 Purification Protocol

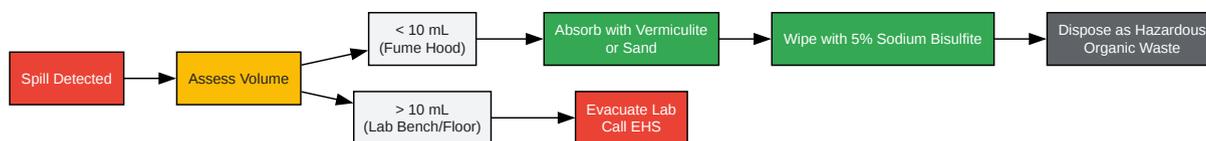
- Method: Vacuum Distillation (Kugelrohr) is preferred over column chromatography to minimize silica-induced decomposition/polymerization.
- Boiling Point Estimation: ~80-90°C at 0.5 mmHg. (Atmospheric BP would likely exceed 180°C, causing decomposition).

## Part 5: Emergency Response Protocols

### 5.1 Exposure Response

Route	Immediate Action	Rationale
Inhalation	Move to fresh air.[3] Administer oxygen if breathing is labored.	Aldehydes cause respiratory tract irritation and edema.
Skin Contact	Wash with PEG-400 (if available) or soap/water for 15 min.	Lipophilic nature requires thorough emulsification for removal.
Eye Contact	Rinse for 15 min. Do not use neutralizing agents.	Aldehydes bind proteins; immediate dilution is critical to prevent corneal clouding.
Ingestion	Do NOT induce vomiting. Rinse mouth.[3]	Risk of aspiration pneumonia and esophageal burns.

### 5.2 Spill Management (Decision Tree)



[Click to download full resolution via product page](#)

Figure 2: Protocol for spill management. Sodium bisulfite is specified to chemically quench the aldehyde.

## Part 6: Toxicological & Ecological Data (Predicted)

6.1 QSAR / Read-Across Analysis Since experimental data is absent, we extrapolate from structural analogs:

- Analog 1: 4-Hydroxybutanal: Known irritant.
- Analog 2: Propargyl Ethyl Ether: LD50 (Oral, Rat) ~250 mg/kg. Suggests moderate acute toxicity.
- Analog 3: Crotonaldehyde: (Structural isomer consideration) Highly toxic. While our target lacks the conjugated double bond of crotonaldehyde (reducing Michael acceptor potency), the aldehyde remains reactive.

### 6.2 Environmental Fate

- Aquatic Toxicity: Expected to be harmful to aquatic life due to aldehyde reactivity with gill membranes.
- Persistence: The aldehyde group is readily biodegradable (oxidizes to acid), but the ether linkage may persist.
- Disposal: Incineration with afterburner and scrubber is the only acceptable disposal method. Do not pour down drains; risk of polymerization in plumbing.

## References

- PubChem. (n.d.).<sup>[5]</sup> Compound Summary: 4-(prop-2-yn-1-yloxy)butanal (CID 85829006).<sup>[1]</sup> National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]](#)
- Patonay, T., et al. (2011). Structure-Reactivity Relationships in the Click Chemistry of Alkynes. *Current Organic Synthesis*. (General reference for alkyne reactivity/stability).
- Loomis, T. A. (1979). Aldehydes: Toxicity and Safety Profiles. *Essentials of Toxicology*. (Foundational text for aldehyde class hazards).
- Bretherick, L. (2017). *Bretherick's Handbook of Reactive Chemical Hazards*. 8th Edition. Elsevier. (Source for metal acetylide and ether peroxide warnings).<sup>[3]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. PubChemLite - 4-(prop-2-yn-1-yloxy)butanal (C7H10O2) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [[ehs.cornell.edu](https://ehs.cornell.edu)]
- 3. fishersci.com [[fishersci.com](https://fishersci.com)]
- 4. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [[inchem.org](https://www.inchem.org)]
- 5. (2S)-2-[(Prop-2-en-1-yl)oxy]butane | C7H14O | CID 71373982 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Part 1: Chemical Identity & Strategic Context]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3017465#4-prop-2-yloxybutanal-safety-data-sheet-sds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)